Cyclohexanecarbonitrile (CAS: 766-05-2) is a cyclic aliphatic nitrile utilized as a specialized chemical intermediate, high-boiling polar aprotic solvent, and functional electrolyte additive . Structurally consisting of a cyclohexane ring bonded to a cyano group, it bridges the gap between lower aliphatic nitriles and aromatic nitriles. In industrial procurement, its value is primarily driven by its unique steric bulk, which dictates highly specific reaction pathways in amine synthesis, and its electrochemical stability, which provides critical passivation properties in advanced energy storage systems[1]. With a boiling point of approximately 176 °C, it also serves as a robust, non-aromatic solvent for high-temperature catalytic and polymerization workflows [2].
Substituting cyclohexanecarbonitrile with simpler linear nitriles (e.g., acetonitrile, butyronitrile) or aromatic nitriles (e.g., benzonitrile) frequently compromises process outcomes. In catalytic hydrogenation, linear aliphatic nitriles default to forming tertiary amines under standard palladium catalysis, whereas the steric hindrance of the cyclohexane ring in this compound specifically arrests the reaction at the secondary amine stage[1]. In electrochemical applications, linear nitriles fail to adequately passivate aluminum current collectors or intercalate destructively into graphite anodes, whereas cyclohexanecarbonitrile forms a protective interface [2]. Furthermore, replacing it with benzonitrile in high-temperature solvent applications introduces aromatic reactivity, risking unwanted pi-stacking or competitive ring hydrogenation during sensitive catalytic steps [1].
In standard palladium-on-carbon (10% Pd/C) catalyzed hydrogenation, the steric bulk of the cyclohexane ring fundamentally alters the reaction pathway. While linear primary aliphatic nitriles (e.g., decanenitrile) undergo complete conversion to tertiary amines (99% selectivity), cyclohexanecarbonitrile selectively arrests at the secondary amine (dicyclohexylmethylamine) with 93% selectivity under identical conditions (1 atm H2, 25–60 °C in cyclohexane) [1].
| Evidence Dimension | Secondary amine selectivity during Pd/C hydrogenation |
| Target Compound Data | 93% selectivity for secondary amine |
| Comparator Or Baseline | Linear aliphatic nitriles (99% selectivity for tertiary amine) |
| Quantified Difference | Complete shift in major product class (Secondary vs. Tertiary) |
| Conditions | 10% Pd/C, 1 atm H2, 25–60 °C, cyclohexane solvent |
Allows manufacturers to synthesize sterically hindered secondary amines using standard, cost-effective Pd/C catalysts without requiring expensive rhodium alternatives.
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a highly stable conductive salt but severely corrodes aluminum current collectors in standard carbonate solvents. Formulating electrolytes with cyclohexanecarbonitrile as the primary solvent (>50 wt%) significantly inhibits this aluminum corrosion [1]. Compared to linear nitriles like acetonitrile—which cause graphite anode incompatibility at low voltages—or standard EC/DMC blends, cyclohexanecarbonitrile provides both anodic stability and effective aluminum passivation[1].
| Evidence Dimension | Aluminum current collector corrosion inhibition |
| Target Compound Data | High inhibition (enables stable LiTFSI cycling) |
| Comparator Or Baseline | Linear nitriles (acetonitrile) and EC/DMC carbonates (severe corrosion/incompatibility) |
| Quantified Difference | Extended cycle life and stable high-voltage operation without severe Al dissolution |
| Conditions | 1M LiTFSI in Cyclohexanecarbonitrile vs. EC/DMC or Acetonitrile |
Enables battery developers to utilize the thermal and electrochemical benefits of LiTFSI salts without degrading the aluminum current collector.
As a solvent or ligand in coordination chemistry and polymer synthesis, cyclohexanecarbonitrile offers a distinct thermal and electronic profile. With a boiling point of approximately 176 °C, it provides a significantly higher operating temperature window than lower aliphatic nitriles like acetonitrile (bp 82 °C) . Unlike benzonitrile (bp 191 °C), it lacks an aromatic ring, preventing unwanted pi-pi interactions or aromatic hydrogenation side-reactions during sensitive catalytic processes [1].
| Evidence Dimension | Boiling point and solvent inertness |
| Target Compound Data | bp ~176 °C, fully aliphatic |
| Comparator Or Baseline | Acetonitrile (bp 82 °C) / Benzonitrile (aromatic, reactive) |
| Quantified Difference | ~94 °C higher boiling point than acetonitrile; lacks aromatic reactivity |
| Conditions | Standard atmospheric pressure solvent applications |
Provides a thermally stable, non-aromatic polar aprotic environment for high-temperature polymerizations and organometallic templating.
Ideal as a precursor for manufacturing dicyclohexylmethylamine and related sterically hindered secondary amines using standard Pd/C catalysts, avoiding the need for expensive rhodium-based systems [1].
Highly recommended as a primary solvent or co-solvent (>50 wt%) in LiTFSI-based electrolyte formulations to prevent aluminum current collector corrosion and improve high-voltage cycle life [2].
Suitable as a coordinating solvent for the synthesis of transition metal complexes (e.g., Re(CO)3-templated structures) where a high boiling point and the absence of aromatic pi-interactions are required[1].
Useful as a thermally stable, polar aprotic solvent for free-radical polymerizations that require elevated temperatures without the volatility risks associated with lower aliphatic nitriles .
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